(Z)-(3-Phenylprop-1-en-1-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

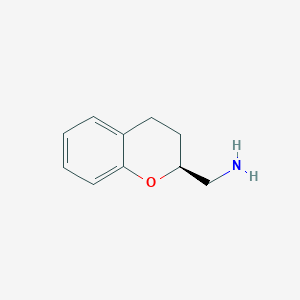

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸は、分子式C9H11BO2を持つ有機化合物です。これは、ボロン酸誘導体であり、フェニルプロプ-1-エン-1-イル基に結合したボロン原子を特徴としています。 ボロン酸は、特に鈴木・宮浦クロスカップリング反応による炭素-炭素結合の形成において、有機合成における汎用性で知られています .

準備方法

合成経路と反応条件

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸の合成は、通常、フェニルプロペンとボロン含有試薬との反応を含みます。一般的な方法の1つは、フェニルプロペンのヒドロホウ素化に続いて酸化を行い、ボロン酸を得る方法です。 反応条件には、テトラヒドロフラン(THF)などの溶媒と、パラジウムまたは白金化合物などの触媒の使用が含まれることがよくあります .

工業的生産方法

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸の工業的生産には、大規模なヒドロホウ素化プロセスが関与し、連続フローリアクターを使用して、製品の品質と収率を常に維持します。 環境に優しい溶媒と触媒の使用も、生産プロセスの環境への影響を最小限に抑えるために強調されています .

化学反応の分析

反応の種類

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸は、次のような様々な化学反応を起こします。

酸化: 過酸化水素などの酸化剤を用いて、フェニルプロペンオキシドに変換されます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて、フェニルプロパンに還元されます。

一般的な試薬と条件

酸化: 触媒の存在下での過酸化水素。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物

酸化: フェニルプロペンオキシド。

還元: フェニルプロパン。

置換: ビアリール化合物.

科学研究への応用

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸は、科学研究において様々な用途があります。

化学: クロスカップリング反応による複雑な有機分子の合成に使用されます。

生物学: ボロン含有薬物の開発と、酵素機構の研究ツールとして用いられます。

医学: プロテアソームを阻害する能力により、癌治療における可能性が調査されています。

科学的研究の応用

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸の作用機序には、酵素や受容体などの分子標的との相互作用が関与します。生物系では、酵素の活性部位残基と可逆的な共有結合を形成し、それによりその活性を阻害することができます。 この特性は、治療用途のための酵素阻害剤の設計に特に役立ちます .

類似化合物の比較

類似化合物

フェニルボロン酸: プロプ-1-エン-1-イル基がないため、特定の合成用途では汎用性が低くなります。

(E)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸: 化合物のE異性体であり、化学反応における反応性や選択性に違いが見られる可能性があります.

独自性

(Z)-(3-フェニルプロプ-1-エン-1-イル)ボロン酸は、そのZ配置のために独自性を持っています。これは、その反応性や他の分子との相互作用に影響を与える可能性があります。 この配置により、合成用途では、E異性体と比較して異なる立体化学的結果が得られる可能性があります .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the prop-1-en-1-yl group, making it less versatile in certain synthetic applications.

(E)-(3-Phenylprop-1-en-1-yl)boronic acid: The E-isomer of the compound, which may exhibit different reactivity and selectivity in chemical reactions.

Uniqueness

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in synthetic applications compared to its E-isomer .

特性

分子式 |

C9H11BO2 |

|---|---|

分子量 |

162.00 g/mol |

IUPAC名 |

[(Z)-3-phenylprop-1-enyl]boronic acid |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4- |

InChIキー |

GMGWFDHLFMBIDS-YWEYNIOJSA-N |

異性体SMILES |

B(/C=C\CC1=CC=CC=C1)(O)O |

正規SMILES |

B(C=CCC1=CC=CC=C1)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)